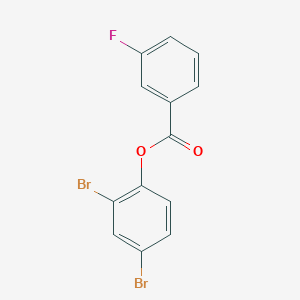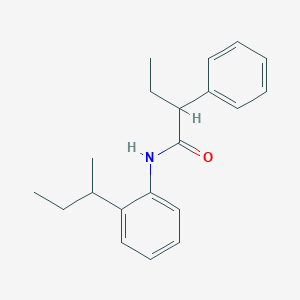
N-(2,4-dimethoxyphenyl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-4-phenylbutanamide, also known as Dimebon, is a chemical compound with potential therapeutic applications in neurodegenerative diseases. Dimebon was initially developed as an antihistamine drug but was later found to have neuroprotective properties.
Mécanisme D'action
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide is not fully understood. However, it is believed to exert its neuroprotective effects by modulating several cellular pathways, including mitochondrial function, protein aggregation, and oxidative stress. N-(2,4-dimethoxyphenyl)-4-phenylbutanamide has been shown to improve mitochondrial function by enhancing ATP production and reducing reactive oxygen species (ROS) levels. It also inhibits the aggregation of amyloid beta and alpha-synuclein, which are hallmark proteins in Alzheimer's and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-phenylbutanamide has been shown to have several biochemical and physiological effects in animal models and cell cultures. It can enhance synaptic plasticity, reduce inflammation, and improve mitochondrial function. N-(2,4-dimethoxyphenyl)-4-phenylbutanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide is its low toxicity and high bioavailability. It can easily cross the blood-brain barrier and exert its neuroprotective effects in the brain. However, one of the limitations of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide is its poor solubility in water, which can make it difficult to administer in some experimental settings.
Orientations Futures
Several future directions can be explored to further understand the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide in neurodegenerative diseases. One of the directions is to investigate the long-term effects of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide treatment on cognitive function and neuronal survival. Another direction is to explore the potential synergistic effects of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide with other neuroprotective agents. Furthermore, it would be interesting to investigate the potential role of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide in other neurological disorders such as multiple sclerosis and traumatic brain injury.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-4-phenylbutanamide is a promising neuroprotective agent with potential therapeutic applications in neurodegenerative diseases. Its low toxicity, high bioavailability, and neuroprotective effects make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in various neurological disorders.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-4-phenylbutanamide involves the reaction of 2,4-dimethoxybenzaldehyde with 4-phenyl-1-butanol in the presence of sodium borohydride and acetic acid. The reaction yields N-(2,4-dimethoxyphenyl)-4-phenylbutanamide as a white crystalline solid with a melting point of 220-222°C.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-4-phenylbutanamide has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Several preclinical studies have shown that N-(2,4-dimethoxyphenyl)-4-phenylbutanamide can improve cognitive function, reduce neuronal death, and enhance synaptic plasticity in animal models of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C18H21NO3 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C18H21NO3/c1-21-15-11-12-16(17(13-15)22-2)19-18(20)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,19,20) |
Clé InChI |
PMAQRVHXVJGNKU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCC2=CC=CC=C2)OC |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)CCCC2=CC=CC=C2)OC |
Solubilité |
36.4 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




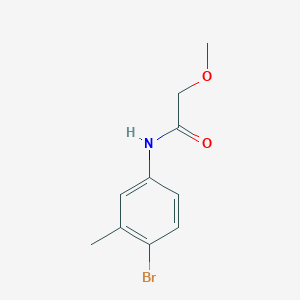
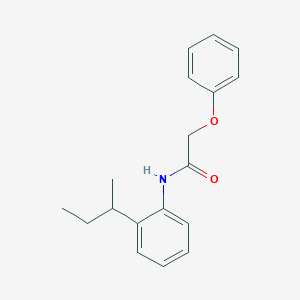

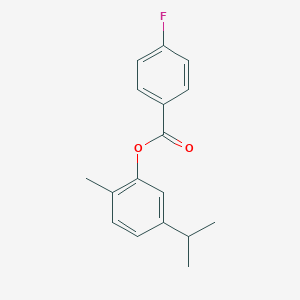

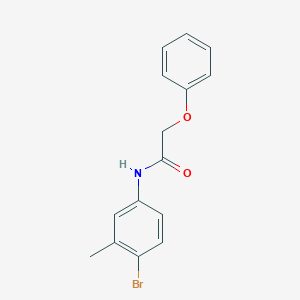
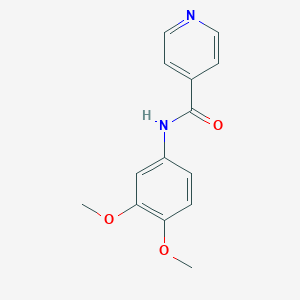
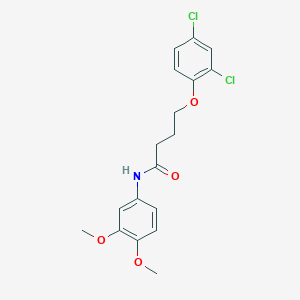
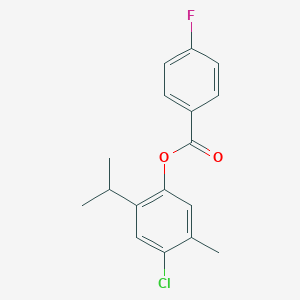
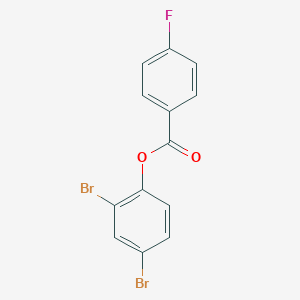
![N-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B291007.png)
